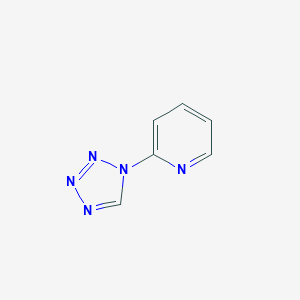

2-(Tetrazol-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tetrazol-1-yl)pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both nitrogen-rich tetrazole and pyridine rings makes it a versatile molecule for various applications, including coordination chemistry, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Tetrazol-1-yl)pyridine can be synthesized through several methods. One common approach involves the cyclization of 2-cyanopyridine with sodium azide under acidic conditions. This reaction typically requires heating and can be catalyzed by various acids to improve yield and reaction rate .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Tetrazol-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Coordination Chemistry

2-(Tetrazol-1-yl)pyridine acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic and electronic properties. The ability of this compound to coordinate with metal ions enhances the reactivity of the metal centers, making it useful in various catalytic processes.

Synthesis of Metal Complexes

Research has shown that this compound can be used to synthesize late transition metal complexes. These complexes exhibit interesting magnetic and electronic properties, which are crucial for applications in molecular electronics and spintronics .

| Metal Complex | Properties | Potential Applications |

|---|---|---|

| Cu(II) complex | Exhibits spin crossover phenomena | Molecular electronics |

| Co(II) complex | Catalytic activity in organic reactions | Organic synthesis |

Biological Applications

Antimicrobial Activity

Studies have indicated that various tetrazole derivatives, including those based on this compound, exhibit significant antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial enzymes through metal coordination .

Case Study: Antimicrobial Efficacy

A series of synthesized tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 23.40 to 46.87 μg/mL. Compounds derived from this compound demonstrated superior activity compared to traditional antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Tetrazole derivative A | 23.40 | Staphylococcus aureus |

| Tetrazole derivative B | 46.87 | Escherichia coli |

Medicinal Applications

Drug Development

The compound is being investigated as a scaffold for new pharmaceutical agents due to its bioisosteric properties, particularly as a replacement for carboxylic acids in drug design. The tetrazole ring can mimic the cis-amide bond, enhancing the pharmacological profiles of new drugs .

Case Study: Anticancer Activity

Recent findings suggest that certain tetrazole derivatives demonstrate anticancer activity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). For instance, compound X was found to have an IC50 value of 4.2 μM against Hep G2 cells, indicating strong potential as a chemotherapeutic agent .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound X | 4.2 | Hep G2 |

| Compound Y | 5.6 | A549 |

Industrial Applications

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for creating materials with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making these materials suitable for high-performance applications in aerospace and automotive industries .

Wirkmechanismus

The mechanism by which 2-(Tetrazol-1-yl)pyridine exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Enzyme Inhibition: By binding to metal ions in the active sites of enzymes, it can inhibit their activity.

Signal Transduction: The compound can modulate signal transduction pathways by interacting with metal-dependent proteins.

Vergleich Mit ähnlichen Verbindungen

1-(2-Pyridyl)piperazine: Known for its use as a reagent in analytical chemistry and its sympatholytic activity.

1,3-Di(2-pyridyl)benzene: Used in the synthesis of luminescent materials and coordination complexes.

1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities and is used in medicinal chemistry.

Uniqueness: 2-(Tetrazol-1-yl)pyridine stands out due to its unique combination of a tetrazole and pyridine ring, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in fields requiring stable metal complexes and versatile synthetic intermediates .

Eigenschaften

CAS-Nummer |

171018-19-2 |

|---|---|

Molekularformel |

C6H5N5 |

Molekulargewicht |

147.14 g/mol |

IUPAC-Name |

2-(tetrazol-1-yl)pyridine |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H |

InChI-Schlüssel |

WVWDTPAJDFMZOB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N2C=NN=N2 |

Kanonische SMILES |

C1=CC=NC(=C1)N2C=NN=N2 |

Synonyme |

Pyridine, 2-(1H-tetrazol-1-yl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.